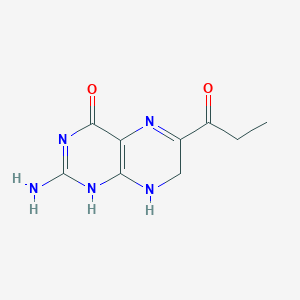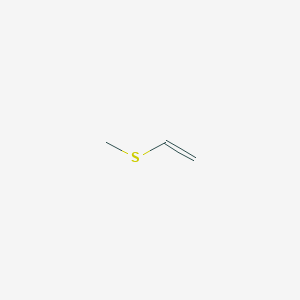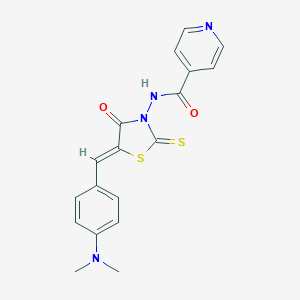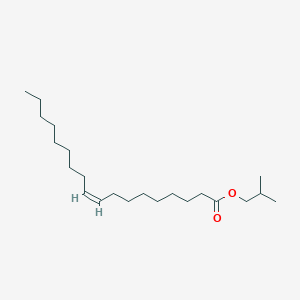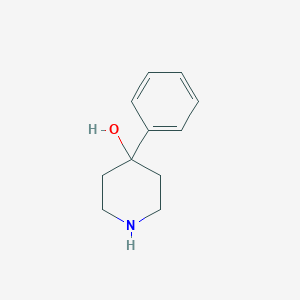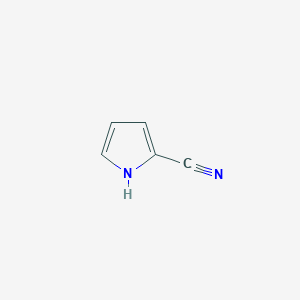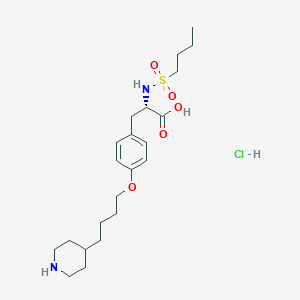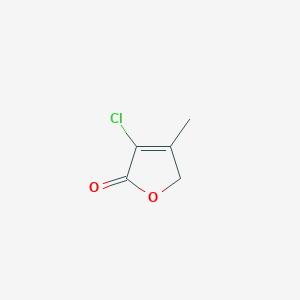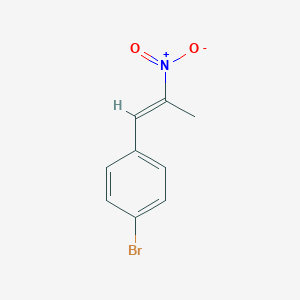
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves condensation reactions. For instance, (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide was synthesized through a condensation reaction between 2-nitrobenzaldehyde and 4-bromobenzohydrazide . This suggests that the target compound could potentially be synthesized through a similar condensation reaction involving a suitable aldehyde and a brominated compound.
Molecular Structure Analysis
The molecular structure of compounds with bromo and nitro groups on a benzene ring often displays an E configuration around the C=N bond, as seen in (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide . The dihedral angle between benzene rings in these compounds is typically small, indicating a planar structure which could be expected in the compound of interest as well.
Chemical Reactions Analysis
Compounds with bromo and nitro substituents on a benzene ring can undergo nucleophilic aromatic substitution. For example, in the synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by an aminophenylamine residue . This indicates that the bromine in (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene could also be reactive towards nucleophilic substitution.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene are not directly reported, related compounds exhibit intermolecular hydrogen bonding and π-π interactions, which influence their crystal packing and stability . The presence of bromo and nitro groups can also affect the electron distribution and overall polarity of the molecule, which in turn can influence its solubility and reactivity.
Applications De Recherche Scientifique
Molecular Synthesis and Structure
- Synthesis and Conformation: The compound was synthesized through the condensation of 4-bromobenzaldehyde with nitroethane, resulting in a trans configuration. A notable characteristic of its structure is the dihedral angle between the benzene ring and the plane of the double bond, which is relatively small, indicating a planar structure conducive to certain chemical reactions. The crystal structure of this compound is stabilized by short intermolecular Br⋯O contacts, which could influence its reactivity and interaction with other molecules (Li, 2009).
Antimicrobial Applications
- Antimicrobial Activity: Derivatives of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. These derivatives, carrying various substituents like fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, exhibit activity that often surpasses that of reference drugs. This suggests a potential application of the compound and its derivatives in developing new antimicrobial agents (Liaras et al., 2011).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302-H319-H334-H412 . These codes indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYQNXJXRRFFM-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



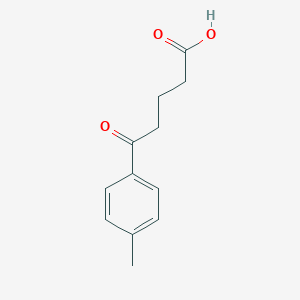
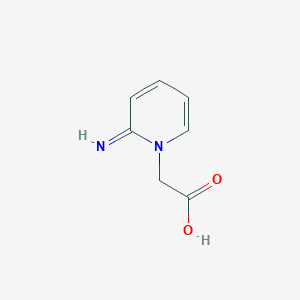
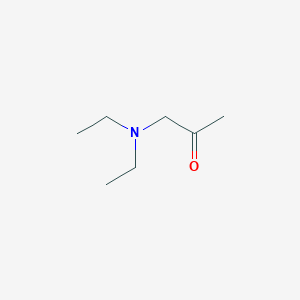
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
